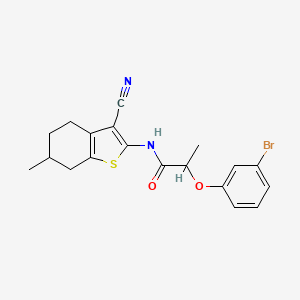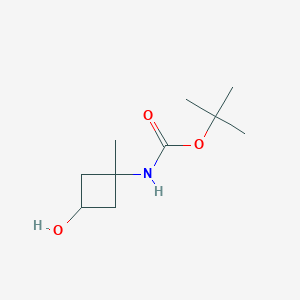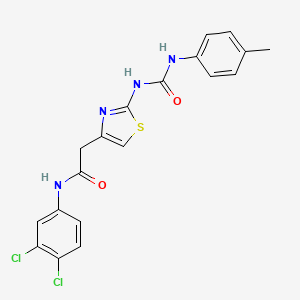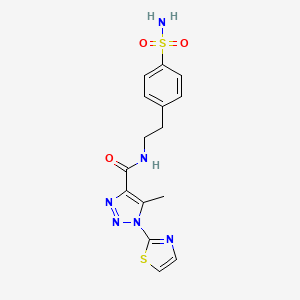
2-(3-bromophenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-bromophenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a useful research compound. Its molecular formula is C19H19BrN2O2S and its molecular weight is 419.34. The purity is usually 95%.
BenchChem offers high-quality 2-(3-bromophenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromophenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research into similar compounds has shown potential applications in photodynamic therapy for cancer treatment. A study discusses the synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yields. These compounds demonstrate significant potential as Type II photosensitizers in photodynamic therapy, indicating their utility in treating cancer due to their good fluorescence properties and high photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-Inflammatory Agents
Another area of application is the development of antimicrobial and anti-inflammatory agents. A study highlights the synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, showcasing their potential anti-bacterial and antifungal activities. Some compounds from this research were also noted for their anti-inflammatory activity, suggesting the chemical scaffold's versatility in drug design (Kendre, Landge, & Bhusare, 2015).
Enzyme Inhibition for Therapeutic Applications
Compounds similar to "2-(3-bromophenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide" have been investigated for their enzyme inhibitory properties. For example, novel bromophenols have been synthesized and studied for their ability to inhibit human cytosolic carbonic anhydrase II, an enzyme target for treating conditions such as glaucoma, epilepsy, and osteoporosis. These studies indicate the potential of bromophenol derivatives as leads for developing new inhibitors (Balaydın et al., 2012).
Synthesis of Pharmaceutical Intermediates
The research also delves into the synthesis of active pharmaceutical intermediates (APIs) that are crucial for developing therapeutic drugs. A study on the synthesis of 4-benzyloxy propiophenone through liquid–liquid–liquid phase-transfer catalysis illustrates the innovative approaches being employed to create intermediates for drugs like Ifenprodil and Buphenine, emphasizing the importance of green chemistry principles in pharmaceutical manufacturing (Yadav & Sowbna, 2012).
properties
IUPAC Name |
2-(3-bromophenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-11-6-7-15-16(10-21)19(25-17(15)8-11)22-18(23)12(2)24-14-5-3-4-13(20)9-14/h3-5,9,11-12H,6-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERGEMSSDPQAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)OC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2769756.png)
![2-(4-butoxyphenyl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2769759.png)


![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2769770.png)

